2-((3-Chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone
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Overview
Description
2-((3-Chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of Chlorobenzyl and Chlorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Thioether Formation: The final step involves the formation of the thioether linkage between the quinazolinone core and the chlorobenzyl group.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazolinone core or the chlorobenzyl group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinazolinone derivatives.
Substitution Products: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Therapeutic Agents:
Diagnostic Tools: May be used in diagnostic assays.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other compounds.
Pharmaceutical Manufacturing: Potential use in the production of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-((3-Chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone may involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
2-((3-Chlorobenzyl)thio)-3-phenyl-4(3H)-quinazolinone: Similar structure but lacks the 4-chlorophenyl group.
2-((3-Chlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
Structural Features: The presence of both 3-chlorobenzyl and 4-chlorophenyl groups.
Biological Activity: Unique interactions with biological targets due to its specific structure.
Properties
CAS No. |
741718-65-0 |
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Molecular Formula |
C21H14Cl2N2OS |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C21H14Cl2N2OS/c22-15-8-10-17(11-9-15)25-20(26)18-6-1-2-7-19(18)24-21(25)27-13-14-4-3-5-16(23)12-14/h1-12H,13H2 |
InChI Key |
HLHKVTDPNOVPQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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